KDM5-C70 is a selective inhibitor of the KDM5 family of histone demethylases, specifically targeting Jumonji AT-rich interactive domain 1B, also known as lysine-specific demethylase 5B. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. KDM5-C70 is classified as a small-molecule inhibitor with a molecular formula of and a molecular weight of 336.43 g/mol. Its chemical structure allows it to penetrate cell membranes effectively, making it suitable for in vivo studies and therapeutic applications .
KDM5-C70 is synthesized through a series of chemical reactions designed to create cell-permeable prodrugs that can be hydrolyzed within cells to yield the active form of the inhibitor. The synthesis involves the following key steps:
The technical details of the synthesis include various coupling reactions and purification steps to ensure high yield and purity of the final product.
The molecular structure of KDM5-C70 features a thienopyridine core with specific substituents that enhance its binding affinity for the KDM5 enzyme. The compound's active site interactions are characterized by:
KDM5-C70 primarily acts through competitive inhibition of KDM5 demethylases, affecting histone methylation patterns. Key reactions include:
These reactions indicate that KDM5-C70 can modulate chromatin states and influence gene expression profiles.
KDM5-C70 exerts its effects through several interconnected pathways:
KDM5-C70 exhibits several notable physical and chemical properties:
KDM5-C70 has significant scientific applications, particularly in cancer research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3